BAY-985

Kinase inhibition ATP-competitive binding Biochemical assay

BAY-985 is the definitive chemical probe for TBK1/IKKε dual inhibition, delivering equipotent activity (IC₅₀ = 2 nM for both kinases) and >60-fold selectivity over FLT3. Unlike TBK1-biased alternatives such as GSK8612, BAY-985 enables unambiguous dissection of combined TBK1/IKKε signaling in STING, RIG-I, and TLR pathways. Its validated suppression of IRF3 phosphorylation (IC₅₀ = 74 nM) and antiproliferative activity in NRAS-mutant SK-MEL-2 cells (IC₅₀ = 900 nM) make it the superior choice for target engagement studies and pathway analysis where off-target confounding is unacceptable.

Molecular Formula C27H30F3N9O
Molecular Weight 553.5942
CAS No. 2409479-29-2
Cat. No. B605962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-985
CAS2409479-29-2
SynonymsBAY-985;  BAY 985;  BAY985; 
Molecular FormulaC27H30F3N9O
Molecular Weight553.5942
Structural Identifiers
SMILESCC(C1=CC(=NC=C1)NC2=NC3=C(N2)C=C(C=C3)C4=CC(=NC=N4)N(C)C)N5CCN(CC5)C(=O)CC(F)(F)F
InChIInChI=1S/C27H30F3N9O/c1-17(38-8-10-39(11-9-38)25(40)15-27(28,29)30)18-6-7-31-23(13-18)36-26-34-20-5-4-19(12-22(20)35-26)21-14-24(37(2)3)33-16-32-21/h4-7,12-14,16-17H,8-11,15H2,1-3H3,(H2,31,34,35,36)/t17-/m1/s1
InChIKeyHZRJHVDNTDBTOZ-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BAY-985 (CAS 2409479-29-2) Procurement Guide: A Dual TBK1/IKKε Inhibitor for Kinase Selectivity Studies


BAY-985 (CAS 2409479-29-2) is a potent, ATP-competitive, and orally bioavailable dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε), developed by Bayer AG as a chemical probe for investigating non-canonical NF-κB signaling and innate immune pathways [1]. It exhibits IC₅₀ values of 2 nM for both TBK1 and IKKε under low ATP assay conditions, with a slightly reduced potency for TBK1 (IC₅₀ = 30 nM) at high ATP concentrations, reflecting its ATP-competitive mechanism . The compound belongs to the benzimidazole chemical class and demonstrates high selectivity over a broad panel of kinases, making it a valuable tool for dissecting TBK1/IKKε-dependent biology without confounding off-target effects [1].

Why BAY-985 Cannot Be Interchanged with Other TBK1 Inhibitors: Selectivity and Potency Differences


Substituting BAY-985 with another TBK1 inhibitor, such as GSK8612 or BX795, introduces substantial variability in experimental outcomes due to marked differences in kinase selectivity, cellular potency, and target engagement. While many TBK1 inhibitors exhibit nanomolar potency against the primary target, their off-target profiles diverge significantly. For instance, BAY-985 demonstrates >60-fold selectivity over FLT3 and >100-fold selectivity over a panel of >300 kinases, whereas other TBK1 inhibitors like GSK8612 show a different selectivity fingerprint and lower absolute potency (pIC₅₀ = 6.8, equivalent to ~158 nM) [1]. These disparities directly impact the interpretation of cellular phenotypes and in vivo pharmacology, necessitating careful compound selection based on validated selectivity data rather than nominal TBK1 inhibition alone [2]. The quantitative evidence below substantiates the specific differentiators that define BAY-985's utility in scientific investigations.

BAY-985 Quantitative Differentiation: Head-to-Head Selectivity and Potency Comparisons


TBK1 Potency Under Physiological ATP Concentrations

BAY-985 inhibits TBK1 with an IC₅₀ of 30 nM in the presence of high ATP (1 mM), a condition that more closely mimics the intracellular environment [1]. In contrast, GSK8612, another selective TBK1 inhibitor, exhibits a pIC₅₀ of 6.8 (equivalent to ~158 nM) for recombinant TBK1 under standard biochemical assay conditions . This difference in potency under physiologically relevant ATP concentrations may impact the concentration required for effective target engagement in cellular assays.

Kinase inhibition ATP-competitive binding Biochemical assay

Dual TBK1/IKKε Inhibition with Balanced Potency

BAY-985 exhibits equipotent inhibition of both TBK1 and IKKε, with IC₅₀ values of 2 nM for both kinases under low ATP (10 µM) conditions [1]. This balanced dual inhibition is a distinct feature compared to GSK8612, which shows marked selectivity for TBK1 over IKKε (pKa = 6.0 for IKKε vs. pKd = 8.0 for TBK1, representing approximately a 100-fold difference in binding affinity) . The equipotent inhibition of both kinases by BAY-985 allows for simultaneous interrogation of both TBK1 and IKKε signaling pathways without the need for multiple inhibitors.

Kinase inhibition IKKε TBK1 Innate immunity

Kinase Selectivity Profile Over FLT3, RSK4, and DRAK1

BAY-985 demonstrates a favorable selectivity window over closely related and potentially confounding off-target kinases. It exhibits 60-fold lower potency against FLT3 (IC₅₀ = 123 nM), 138-fold lower potency against RSK4 (IC₅₀ = 276 nM), and 155-fold lower potency against DRAK1 (IC₅₀ = 311 nM) compared to its primary targets TBK1/IKKε [1]. In contrast, the pan-kinase inhibitor staurosporine, often used as a broad-spectrum control, exhibits low nanomolar potency against a vast array of kinases without such selectivity. While direct selectivity data for GSK8612 against these specific kinases is not uniformly reported, its broader kinome-wide profile differs, highlighting the unique selectivity fingerprint of BAY-985.

Kinase selectivity Off-target profiling Chemical probe

Cellular Target Engagement: Inhibition of IRF3 Phosphorylation

In a cellular context, BAY-985 potently inhibits the phosphorylation of interferon regulatory factor 3 (IRF3), a direct downstream effector of TBK1/IKKε signaling, with an IC₅₀ of 74 nM in MDA-MB-231 cells expressing mouse IRF3 [1]. For comparison, GSK8612 inhibits TLR3 ligand poly(I:C)-induced IRF3 Ser396 phosphorylation with an IC₅₀ of 1 µM (1,000 nM) in Ramos cells . The lower cellular IC₅₀ for BAY-985 suggests more potent on-target pathway inhibition at lower compound concentrations.

Cellular assay Target engagement IRF3 Innate immunity

Antiproliferative Activity in SK-MEL-2 Melanoma Cells

BAY-985 exhibits antiproliferative activity in the SK-MEL-2 human melanoma cell line (harboring NRAS and TP53 mutations), with an IC₅₀ of 900 nM after 72 hours of treatment [1]. While this antiproliferative effect is modest, it provides a measurable functional readout for TBK1/IKKε pathway inhibition in a relevant cancer model. In contrast, BAY-985 showed substantially weaker activity in ACHN cells (IC₅₀ = 7,260 nM), highlighting context-dependent sensitivity [2].

Cancer research Melanoma Cell proliferation NRAS mutation

In Vivo Pharmacokinetic and Pharmacodynamic Profile in Mouse Xenograft

In the SK-MEL-2 human melanoma xenograft model, oral administration of BAY-985 at 200 mg/kg twice daily for 111 days resulted in a modest reduction in tumor weight (T/C ratio = 0.6) [1]. Pharmacokinetic analysis in mice revealed a high clearance rate (CLb = 4.0 L/h/kg, approximately 95% hepatic extraction), a large volume of distribution at steady state (Vss = 2.9 L/kg), and a short terminal half-life (t₁/₂ = 0.79 hours) [2]. This pharmacokinetic profile, characterized by rapid clearance and high tissue distribution, likely contributed to the limited in vivo antitumor efficacy despite potent target engagement in vitro.

Pharmacokinetics In vivo efficacy Xenograft model Oral bioavailability

Optimal Research Applications for BAY-985: Validated Scenarios Based on Quantitative Evidence


Dissecting TBK1/IKKε-Dependent Innate Immune Signaling Pathways

BAY-985 is optimally suited for investigating the roles of TBK1 and IKKε in innate immune signaling, particularly in the context of STING, RIG-I, and TLR pathways. Its equipotent inhibition of both kinases (IC₅₀ = 2 nM) and potent suppression of IRF3 phosphorylation (IC₅₀ = 74 nM) make it a precise tool for studying type I interferon induction and downstream antiviral responses [1]. The high selectivity over other kinases (e.g., >60-fold over FLT3) ensures that observed phenotypes are primarily due to TBK1/IKKε inhibition rather than confounding off-target effects [1].

Probing TBK1/IKKε Dependency in NRAS-Mutant Melanoma Models

Based on its antiproliferative activity in SK-MEL-2 cells (IC₅₀ = 900 nM), BAY-985 is a valuable tool for studying the dependence of NRAS-mutant melanomas on TBK1/IKKε signaling [1]. Researchers can utilize BAY-985 in vitro to assess pathway addiction and to screen for synergistic drug combinations that may enhance sensitivity to TBK1/IKKε inhibition. However, due to its limited in vivo efficacy (T/C ratio = 0.6) and rapid clearance (t₁/₂ = 0.79 h), it is less suitable for long-term xenograft studies .

Differentiating TBK1-Selective vs. Dual TBK1/IKKε Inhibition in Cellular Assays

The balanced dual inhibition profile of BAY-985 (IC₅₀ = 2 nM for both TBK1 and IKKε) distinguishes it from more TBK1-selective inhibitors like GSK8612 (pKa = 6.0 for IKKε vs. pKd = 8.0 for TBK1) [1]. BAY-985 is therefore the preferred tool for experiments designed to interrogate the combined functions of TBK1 and IKKε, or to compare the phenotypic consequences of dual versus selective inhibition in cellular models of inflammation, cancer, or metabolic disease.

Acute Target Engagement Studies in Pharmacodynamic Assays

Given its rapid clearance (CLb = 4.0 L/h/kg) and short half-life (t₁/₂ = 0.79 hours) in mice, BAY-985 is best employed in acute pharmacodynamic studies where target engagement (e.g., inhibition of pIRF3) is assessed shortly after compound administration [1]. This application leverages the compound's potent cellular activity (pIRF3 IC₅₀ = 74 nM) to validate on-target effects in vivo without the confounding influence of sustained drug exposure or adaptive resistance mechanisms that may arise during chronic dosing [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for BAY-985

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.